EVT-101 free base

Description

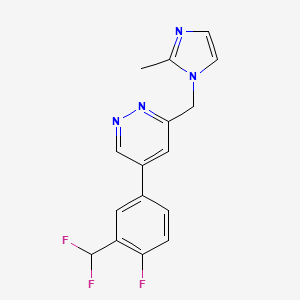

Structure

2D Structure

3D Structure

Properties

CAS No. |

627525-33-1 |

|---|---|

Molecular Formula |

C16H13F3N4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

5-[3-(difluoromethyl)-4-fluorophenyl]-3-[(2-methylimidazol-1-yl)methyl]pyridazine |

InChI |

InChI=1S/C16H13F3N4/c1-10-20-4-5-23(10)9-13-6-12(8-21-22-13)11-2-3-15(17)14(7-11)16(18)19/h2-8,16H,9H2,1H3 |

InChI Key |

BOVUHBFXPNLTKF-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F |

Canonical SMILES |

CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(3-(difluoromethyl)-4-fluorophenyl)-3-((2-methyl-1H-imidazol-1-yl)methyl)pyridazine EVT-101 |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Evt 101 Free Base

Mechanism of Action at the NMDAR Complex

EVT-101 free base exerts its effects by modulating the activity of NMDARs, a class of glutamate-gated ion channels critical for various physiological and pathological processes in the brain. nih.govnih.gov

Selective Antagonism of GluN2B-Containing NMDARs

EVT-101 is characterized as a potent and selective antagonist of NMDARs that incorporate the GluN2B subunit. wikipedia.orgsigmaaldrich.comscientificlabs.co.ukmdpi.com This selectivity is a key aspect of its pharmacological profile, distinguishing it from non-selective NMDAR antagonists. evotec.com Studies have shown that EVT-101 potently inhibits current induction in systems expressing GluN1/GluN2B receptors. sigmaaldrich.comscientificlabs.co.uk For instance, EVT-101 demonstrated an IC50 of 12 nM against Glu/Gly-induced currents in Xenopus oocytes co-expressing rat GluN1-1a and mouse GluN2B subunits. sigmaaldrich.comscientificlabs.co.uk This selective antagonism of GluN2B-containing NMDARs is considered to offer potential advantages over non-selective NMDAR blockade, such as a greater separation of efficacy from certain side effects. evotec.com

Table 1: In Vitro Potency of EVT-101 Dihydrochloride

| Assay | Target Receptor Subunits | IC50 (nM) | System | Reference |

| Binding to rat brain membrane | NR2B-subtype selective | 17 | Rat brain membrane | sigmaaldrich.comscientificlabs.co.uk |

| Current inhibition by Glu/Gly (100 µM) | GluN1-1a/mouse GluN2B | 12 | Xenopus oocytes | sigmaaldrich.comscientificlabs.co.uk |

Note: Data presented for EVT-101 dihydrochloride, a salt form of this compound, commonly used in research.

Allosteric Modulatory Properties and Activity-Dependent Channel Inhibition

EVT-101 functions as an allosteric modulator of GluN2B-containing NMDARs. researchgate.netevotec.comnih.gov Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site for the primary neurotransmitters, glutamate (B1630785) and glycine (B1666218). researchgate.netnih.gov This binding event influences the receptor's activity. Specifically, EVT-101 and other NR2B-selective antagonists are reported to bind preferentially to the activated form of the NMDAR containing the NR2B subunit. evotec.com This interaction leads to an activity-dependent modulation of channel activity, primarily by inhibiting the probability of the channel opening. evotec.com This mechanism suggests that the inhibitory effect of EVT-101 is more pronounced when the receptor is actively being stimulated.

Detailed Receptor Binding Profile

Structural and computational studies have provided detailed insights into how EVT-101 interacts with the NMDAR complex, particularly at the interface between the GluN1 and GluN2B subunits. researchgate.netnih.govnih.gov

Interaction with the GluN1/GluN2B Dimer Interface

X-ray crystallography studies have shown that EVT-101 binds at the interface between the GluN1 and GluN2B subunits within the amino-terminal domain (ATD) dimer. researchgate.netnih.govnih.govrcsb.org This binding site is the same general region where other GluN2B-selective antagonists, such as ifenprodil (B1662929), bind. researchgate.netphcogres.comnih.govnih.govrcsb.org The interaction at this dimer interface is crucial for the allosteric modulation and inhibitory effects of EVT-101 on receptor function. researchgate.netnih.gov

Elucidation of Novel Binding Modes and Subcavity Interactions

Despite binding to the same GluN1/GluN2B dimer interface as ifenprodil, EVT-101 adopts a remarkably different binding mode. researchgate.netphcogres.comnih.govnih.govresearchgate.net This involves interaction with a distinct subcavity within the binding interface. researchgate.netphcogres.comnih.govnih.gov This finding, revealed through techniques like X-ray crystallography and in silico docking, indicates that GluN2B-selective antagonists can interact with this interface in diverse ways, leading to the classification of these antagonists into distinct binding classes based on their pose. researchgate.netphcogres.comnih.govnih.gov The novel binding mode of EVT-101 highlights the complexity of the allosteric site at the GluN1/GluN2B interface. researchgate.netnih.govnih.gov

Identification of Key Amino Acids and Molecular Contacts

Detailed structural analysis and mutagenesis experiments have been employed to identify the specific amino acid residues and molecular contacts involved in the binding of EVT-101 to the GluN1/GluN2B interface. While a specific mention of π-stacking with GluN1-Y109 as a key contact for EVT-101 was not explicitly found in the provided search results, the studies emphasize that EVT-101 engages in specific receptor interactions within its distinct subcavity. researchgate.netnih.gov Mutagenesis experiments have been instrumental in demonstrating the physiological relevance of this novel binding site and the specific residues within it that are critical for EVT-101's activity. researchgate.netphcogres.comnih.gov These experiments help to delineate the molecular determinants of EVT-101's binding and its selective antagonism of GluN2B-containing NMDARs.

Table 2: Comparative Binding Characteristics at the GluN1/GluN2B Interface

| Compound | Binding Site | Binding Mode | Subcavity Interaction | Reference |

| Ifenprodil | GluN1/GluN2B Dimer Interface | Classical phenylethanolamine | Not specified | researchgate.netphcogres.comnih.govnih.gov |

| EVT-101 | GluN1/GluN2B Dimer Interface | Remarkably different from ifenprodil | Distinct subcavity | researchgate.netphcogres.comnih.govnih.gov |

Molecular Basis of Subunit Selectivity

Subunit selectivity in NMDAR antagonists is crucial for targeting specific receptor subtypes involved in pathological conditions while minimizing effects on other subtypes that mediate normal physiological functions. nih.govinflectisbioscience.commdpi.com The diversity in NMDAR subtypes arises from the different combinations of GluN2 and GluN3 subunits with the ubiquitous GluN1 subunit. nih.gov Each GluN2 subunit confers distinct properties to the receptor channel, including sensitivity to allosteric modulators. drugbank.com

EVT-101's selectivity for the GluN2B subunit is attributed to its binding site at the GluN1/GluN2B dimer interface and its specific interactions within this region. nih.govresearchgate.net This allosteric binding site is distinct from the orthosteric ligand binding sites (glutamate and glycine) and the ion channel pore. nih.govnih.gov The structural differences between the GluN2 subunits, particularly in their amino-terminal domains and the interfaces between subunits, provide the molecular basis for the development of subunit-selective modulators. nih.govresearchgate.net

Advantages of Allosteric Modulation for Enhanced Subtype Selectivity

Allosteric modulators bind to sites on the receptor complex that are distinct from the orthosteric ligand binding sites and the channel pore. nih.govresearchgate.netnih.govmedcraveonline.com This characteristic offers several advantages for achieving enhanced subtype selectivity compared to orthosteric ligands or channel blockers. nih.govmedcraveonline.com

Firstly, allosteric binding sites are often located in regions of the receptor, such as the amino-terminal domains or subunit interfaces, that exhibit greater structural diversity between different NMDAR subunits than the highly conserved orthosteric sites or the channel pore. nih.govmedcraveonline.com This structural variability allows for the design of ligands that bind specifically to a particular subunit combination, thereby conferring subtype selectivity. nih.govmedcraveonline.com

Secondly, allosteric modulators typically modulate the receptor's response to the endogenous neurotransmitter (glutamate) rather than directly blocking its binding or ion flow in a non-competitive manner. nih.govresearchgate.netnih.gov This can result in a more physiological modulation of receptor activity, as the effect is dependent on the presence and concentration of the endogenous agonist. nih.govevotec.com

Thirdly, allosteric modulation can lead to functional selectivity, potentially targeting distinct downstream signaling pathways associated with specific NMDAR subtypes. medcraveonline.com The diverse chemical scaffolds of allosteric agents also offer greater flexibility in optimizing pharmacokinetic properties. medcraveonline.com The development of negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) acting at novel allosteric sites has significantly expanded the repertoire of NMDAR pharmacological modulation and holds potential for developing agents with highly specific activities. nih.govnih.gov EVT-101, as a GluN2B-selective NAM, exemplifies this approach by targeting a specific allosteric site to achieve subtype-selective inhibition. nih.govresearchgate.net

Preclinical Pharmacological Investigations of Evt 101 Free Base

In Vitro Pharmacological Characterization

In vitro investigations have been crucial in defining the fundamental interactions of EVT-101 free base with its molecular target, the NR2B-containing NMDA receptor. These studies provide insights into the compound's binding characteristics and its functional impact on receptor activity.

Receptor Affinity and Potency Determination

EVT-101 is recognized as a potent and selective antagonist of the NR2B subtype of the NMDA receptor sigmaaldrich.comevotec.com. Studies evaluating its binding affinity have demonstrated potent interactions with receptor preparations. For instance, EVT-101 exhibited an IC50 value of 17 nM in binding assays utilizing 5 nM of Ro 25-6981 and rat brain membrane sigmaaldrich.com. This indicates a high affinity for the NR2B binding site. EVT-101 is understood to target the interface between the GluN1 and GluN2B subunits of the NMDA receptor sigmaaldrich.comresearchgate.net. Structural analyses suggest that the binding mode of EVT-101 is distinct from that of ifenprodil (B1662929), another NR2B-selective antagonist sigmaaldrich.comresearchgate.netcore.ac.uk.

Data on receptor affinity and potency can be summarized as follows:

| Receptor/Assay | Species/Preparation | Condition | IC50 / Affinity | Citation |

| NR2B-containing NMDA receptor binding | Rat brain membrane | Against 5 nM Ro 25-6981 | 17 nM | sigmaaldrich.com |

| GluN1-1a/mouse GluN2B current inhibition | Xenopus oocytes | Glu/Gly (100 μM each) | 12 nM | sigmaaldrich.com |

Interactive Data Table: Receptor Affinity and Potency (An interactive table would be generated here based on the data above, allowing sorting and filtering.)

Functional Assays of Antagonistic Activity

Functional studies have confirmed the antagonistic activity of this compound at NR2B-containing NMDA receptors. In electrophysiological experiments using Xenopus oocytes co-expressing rat GluN1-1a and mouse GluN2B subunits, EVT-101 potently inhibited currents induced by the application of glutamate (B1630785) and glycine (B1666218), with an IC50 of 12 nM sigmaaldrich.com. This demonstrates its ability to block the ion channel activity mediated by the activated receptor complex. EVT-101 has also been shown to block the binding of MK-801, a known open-channel blocker, in mouse brain in vivo, providing further evidence of its functional impact on the NMDA receptor in a biological context sigmaaldrich.com. Classified as a negative allosteric modulator, EVT-101 influences receptor function by binding to a site distinct from the primary agonist binding site, stabilizing the receptor in an inactive conformation researchgate.netmdpi.com. While in vivo functional antagonism using [3H]dizocilpine has been explored, it is noted that this assay may not be entirely selective for GluN2B-containing receptors sci-hub.se.

Cellular Neuroprotection Studies

Overactivation of NMDA receptors can lead to excessive calcium influx and neuronal excitotoxicity, contributing to various neurological disorders mdpi.comwikipedia.org. NR2B-selective antagonists like EVT-101 have been investigated for their potential neuroprotective effects by mitigating these detrimental processes mdpi.com.

Excessive activation of NMDA receptors by agonists such as NMDA can result in excitotoxicity, a key mechanism of neuronal damage mdpi.comwikipedia.org. As an NR2B-selective antagonist, EVT-101 is posited to offer neuroprotection by reducing this overactivity. While specific detailed studies focusing solely on EVT-101's direct mitigation of NMDA-induced excitotoxicity in isolation were not prominently detailed in the provided snippets, the general class of NR2B antagonists is associated with neuroprotective properties mdpi.combiorxiv.org. The mechanism involves preventing the excessive downstream signaling triggered by aberrant NMDA receptor activation.

A critical consequence of NMDA receptor activation is the influx of calcium ions into the neuron wikipedia.orgdrugbank.com. Under excitotoxic conditions, this calcium influx becomes excessive and can trigger cell death pathways mdpi.com. NR2B antagonists have been shown to downregulate the increase in intracellular calcium concentration induced by NMDA patsnap.com. The binding pocket of EVT-101 is reported to contain residues crucial for the inhibition of calcium influx, highlighting a direct mechanism by which EVT-101 can modulate this critical cellular event core.ac.uk.

Changes in the expression levels of NMDA receptor subunits, particularly NR2B, can occur under various physiological and pathological conditions. While one study mentioned a different compound's ability to upregulate NMDA-induced decreased intracellular p-ERK 1/2 expression, suggesting GluN2B antagonism patsnap.com, another source links EVT-101 (referred to as 3) to influencing NR2B upregulation induced by NMDA larvol.com. This suggests potential complex interactions where EVT-101 might influence the adaptive changes in NR2B receptor expression or signaling cascades downstream of the receptor. Further detailed studies would be needed to fully characterize EVT-101's influence on NR2B receptor upregulation.

In Vivo Pharmacological Effects in Animal Models

Investigation into the in vivo pharmacological effects of this compound in animal models provides crucial insights into its potential therapeutic applications and mechanisms of action within a living system. These studies explore how the compound behaves in the body, its distribution, its impact on neuronal activity and cognitive functions, and its efficacy in models mimicking human diseases.

Central Nervous System Penetration and Distribution

Studies have indicated that EVT-101 possesses favorable in vivo pharmacokinetics in preclinical assessments. snmjournals.org While detailed quantitative data on CNS penetration and distribution specifically in animal models were not extensively available in the provided information, related human data suggests that EVT-101 is able to penetrate the brain at doses considered potentially clinically relevant. sigmaaldrich.comcenmed.com However, it is important to note that a preliminary PET experiment in male Wistar rats using a different radioligand (R)-11C-Me-NB1, which competes with EVT-101 in vitro, did not observe competition with EVT-101 at doses up to 2 mg/kg. wikipedia.org This lack of observed target engagement in vivo in this specific rat study was hypothesized to potentially be due to unfavorable pharmacokinetic and/or metabolic properties of EVT-101 in rodents. wikipedia.org Understanding the species-specific differences in pharmacokinetics and metabolism is crucial for translating findings from animal models.

Modulation of Neuronal Activity and Regional Brain Function

The modulation of neuronal activity and regional brain function by EVT-101 has been a subject of investigation. While detailed animal study data on this topic was not prominently featured in the provided snippets, human studies using functional magnetic resonance imaging (fMRI) have shown that EVT-101 can modulate the activity of specific brain regions during the performance of cognitive tasks. cenmed.com These regions are known to be involved in memory retrieval and are considered relevant for conditions like Alzheimer's disease. cenmed.com Additionally, analysis of changes in basal regional cerebral blood flow in humans indicated a selective increase in blood flow in a cortical region rich in NMDA receptors, an area significant for indications such as pain and depression. cenmed.com These findings in humans suggest that EVT-101 can influence brain activity in areas relevant to its intended therapeutic uses, which aligns with the understanding of NR2B antagonists' role in modulating neuronal signaling.

Investigation of Cognitive Function Modulation

The potential of EVT-101 to modulate cognitive function has been explored, particularly in the context of neurological disorders like Alzheimer's disease. Human studies have demonstrated that EVT-101 modulates the activity of specific brain regions during cognitive tasks relevant to Alzheimer's disease. sigmaaldrich.comcenmed.com While direct detailed data from animal models specifically assessing cognitive function modulation by EVT-101 was not extensively provided, the compound's mechanism as a selective NR2B antagonist is highly relevant to cognitive processes. NR2B-containing NMDA receptors are known to play a key role in synaptic plasticity and higher cognitive functions, including learning and memory formation. sigmaaldrich.commims.com Animal models are widely used to study cognitive disorders and evaluate the effects of potential therapeutic agents on cognitive function through various behavioral tests. guidetopharmacology.orguni.luuni.lu

Efficacy Assessment in Animal Models of Neurological and Psychiatric Disorders

Preclinical efficacy assessment of EVT-101 has involved the use of animal models relevant to neurological and psychiatric disorders. EVT-101 is being investigated for its potential therapeutic effects in a range of conditions, including pain, Alzheimer's disease, and Parkinson's disease. sigmaaldrich.comsnmjournals.org

NMDA receptors, particularly those containing the NR2B subunit, are implicated in pain processing. snmjournals.org Research on NR2B antagonists as a class has shown efficacy in anti-hyperalgesic animal models. drugbank.com Human data with EVT-101 has indicated activity in brain areas relevant to pain. sigmaaldrich.comcenmed.com Animal models of pain, including those for neuropathic and inflammatory pain, are commonly used in preclinical research to assess the potential analgesic effects of compounds. guidetopharmacology.orgtocris.comnih.gov These models often involve inducing a pain-like state in animals and then evaluating the ability of a test compound to reduce pain-related behaviors. While the provided information confirms that pain is an area of investigation for EVT-101, specific detailed efficacy data from animal models of pain for this compound were not available in the search results.

Models of Affective Disorders (e.g., Depression)

Preclinical studies have implicated glutamatergic system dysfunction in the pathophysiology of mood disorders such as major depressive disorder (MDD). nih.gov NMDA receptor antagonists represent an alternative mechanism to conventional antidepressants, with the potential to improve depression, particularly in patients resistant to existing treatments. evotec.com EVT-101, as a selective NR2B antagonist, has been investigated in this context. nih.govfrontiersin.org

While clinical trials for EVT-101 in MDD were initiated, a Phase II study was prematurely terminated, and no results regarding efficacy in human depression models have been publicly posted from that specific trial. nih.govfrontiersin.org However, the rationale for exploring NR2B antagonists like EVT-101 in depression stems from preclinical evidence supporting the role of this receptor subtype in mood regulation and the observed rapid antidepressant effects of other glutamatergic modulators in animal models and exploratory clinical trials. nih.govevotec.comfrontiersin.org

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound, providing insights into its behavior within a living system before human trials. acs.orgpsu.edu

Oral Bioavailability in Preclinical Species

Oral bioavailability is a key pharmacokinetic parameter that describes the extent to which an orally administered drug is absorbed into the systemic circulation. acs.org Preclinical studies evaluating oral bioavailability in various animal species are essential for predicting human pharmacokinetics. researchgate.net EVT-101 has been described as an orally active compound. evotec.comevotec.com Compounds within the EVT 100 family, from which EVT-101 originated, were noted in late preclinical development for having good oral availability. fiercebiotech.com

Cerebrospinal Fluid Penetration in Preclinical Models

Penetration into the cerebrospinal fluid (CSF) is an important indicator of a compound's ability to reach the central nervous system (CNS), which is critical for drugs targeting neurological and psychiatric conditions. nih.govnih.gov Studies in preclinical models are used to assess this characteristic. nih.gov

While specific detailed preclinical data on CSF penetration of this compound in animal models were not extensively available in the search results, information from early human studies indicated that EVT-101 demonstrated penetration into the CSF. fiercebiotech.comfiercebiotech.com These human findings, while not preclinical, support the compound's ability to cross the blood-brain barrier and reach the CNS at levels predicted to interact with its target, the NR2B receptor. fiercebiotech.comfiercebiotech.com

Preclinical Metabolism and Disposition Research

Structure Activity Relationships Sar and Rational Design of Evt 101 Free Base Analogues

Elucidation of Structural Determinants for NR2B Selectivity

Structural studies, including X-ray crystallography of the GluN1/GluN2B N-terminal domain (NTD) heterodimer in complex with EVT-101, have been crucial in understanding the basis for its NR2B selectivity. nih.govpdbj.orgmdpi.com While EVT-101 binds at the same GluN1/GluN2B dimer interface as ifenprodil (B1662929), it adopts a remarkably different binding mode, interacting with a distinct subcavity within this interface. nih.govresearchgate.net This novel binding site and the specific interactions formed by EVT-101 with residues in this subcavity are key structural determinants of its selectivity for GluN2B-containing receptors. nih.govresearchgate.netresearchgate.net Mutagenesis experiments have further validated the physiological relevance of this distinct binding site. nih.govresearchgate.netpdbj.org

Development of Pharmacophore Models

Pharmacophore models have been developed to describe the essential features required for GluN2B-selective antagonism, differentiating between compounds like ifenprodil and those like EVT-101. nih.govfrontiersin.orgscispace.com Computational investigations have generated distinct pharmacophore models for these two groups of antagonists. The pharmacophore model for the "EVT-101 group" antagonists typically involves an aromatic ring, two hydrophobic groups, and one hydrogen-bond acceptor. nih.gov This contrasts with the "ifenprodil group" pharmacophore, which includes three hydrophobic groups, one hydrogen-bond donor, and one hydrogen-bond acceptor. nih.gov These models integrate structural information and pharmacodynamic characteristics, providing insights into the key molecular features responsible for binding within the GluN2B cavity. nih.gov

Classification of GluN2B-Selective Antagonists by Unique Binding Poses

In silico docking studies and crystallographic data reveal that GluN2B-selective antagonists can be broadly classified into distinct classes based on their unique binding poses at the GluN1/GluN2B NTD interface. nih.govresearchgate.netpdbj.org EVT-101's binding pose is notably different from that of ifenprodil, despite binding to the same general interface. nih.govresearchgate.netrsc.org This difference in binding mode involves interaction with a distinct subcavity and specific receptor residues not utilized by ifenprodil. nih.govresearchgate.net This classification based on binding pose provides a refined structural framework for understanding the molecular diversity observed among GluN2B-selective antagonists. nih.govresearchgate.net

Design Principles for Next-Generation NMDAR Modulators

The structural and mechanistic insights gained from studying compounds like EVT-101 inform the design principles for developing next-generation NMDAR modulators with improved selectivity and therapeutic profiles. The identification of distinct binding sites and poses for GluN2B-selective antagonists, such as the novel site occupied by EVT-101, highlights the potential for targeting different allosteric sites on the receptor to achieve desired modulation. nih.govnih.govresearchgate.net Design efforts can leverage the structural determinants identified for NR2B selectivity, focusing on incorporating features that favor interaction with specific subcavities or residues within the NTD interface. nih.govresearchgate.netresearchgate.netd-nb.info The development of detailed pharmacophore models for different classes of antagonists, including the "EVT-101 group," provides a basis for virtual screening and the design of novel chemical scaffolds with predicted binding characteristics. nih.govfrontiersin.orgscispace.com Furthermore, understanding how subtle structural changes can interconvert negative and positive modulation, as observed with some NMDAR modulators, offers strategies for fine-tuning the pharmacological properties of new compounds. elifesciences.org The goal is to design modulators that selectively target pathologically relevant NMDARs, such as extrasynaptic GluN2B-containing receptors, while sparing those involved in normal synaptic function, thereby potentially reducing off-target effects and improving therapeutic index. nih.govresearchgate.netmdpi.com

Computational and Biophysical Approaches in Evt 101 Free Base Research

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation and binding pose of a ligand within a receptor binding site, thereby estimating the strength of the interaction nih.govresearchgate.netphcogres.comffi.nonih.govnih.gov. In the context of EVT-101, molecular docking studies have focused on its interaction with the NMDAR, specifically at the amino terminal domain (ATD) interface between the GluN1 and GluN2B subunits nih.govresearchgate.netphcogres.comffi.nonih.govnih.gov.

These studies have demonstrated that EVT-101 binds to the same GluN1/GluN2B dimer interface as ifenprodil (B1662929), another known GluN2B antagonist, despite lacking structural similarity to the classical phenylethanolamine pharmacophore rcsb.orgnih.govresearchgate.netphcogres.com. However, docking simulations, corroborated by experimental structural data, indicate that EVT-101 occupies a distinctly different subcavity within this interface, leading to a unique binding mode compared to ifenprodil rcsb.orgnih.govresearchgate.netphcogres.com. This observation supports the classification of GluN2B-selective antagonists into different groups based on their specific binding poses rcsb.orgnih.govresearchgate.netphcogres.com.

Molecular docking has also been integrated into virtual screening workflows aimed at discovering novel compounds with potential NMDAR antagonist activity that might mimic or combine the binding characteristics of EVT-101 and ifenprodil figshare.comsci-hub.seresearchgate.net. For instance, docking studies were used to evaluate cefpodoxime (B17579) proxetil, a compound identified through virtual screening, suggesting its ability to simultaneously engage with features characteristic of both ifenprodil and EVT-101 binding sites within the GluN1/GluN2B ATD cavity figshare.comsci-hub.se.

Significant findings from molecular docking analyses of EVT-101 include the identification of key amino acid residues critical for mediating ligand interactions and influencing calcium influx inhibition ffi.no. Docking experiments are routinely employed to evaluate the mechanisms and affinities of receptor-ligand binding, with particular attention paid to interactions with crucial amino acid residues nih.govresearchgate.net.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior, stability, and conformational changes of biological systems like protein-ligand complexes ffi.nonih.govfigshare.comresearchgate.net. MD simulations complement static docking studies by assessing the stability of the predicted binding pose and analyzing how the receptor and ligand change shape upon binding.

MD simulations have been applied in conjunction with docking studies to further characterize the binding properties of ligands at the GluN1/GluN2B ATD interface ffi.no. These simulations can help elucidate the reasons behind observed differences in potency among ligands binding to the EVT-101 pocket by revealing variations in their dynamic interaction patterns with the receptor ffi.no.

The accuracy of molecular docking results and the stability of ligand-receptor complexes have been validated using MD simulations figshare.comsci-hub.se. For example, a 100 ns MD simulation was conducted to confirm the binding stability of cefpodoxime proxetil within the GluN1/GluN2B ATDs after its identification via virtual screening and docking figshare.comsci-hub.se. MD simulations can also quantify parameters such as binding free energy, the average number of hydrogen bonds formed between the ligand and protein, and the root mean square deviation (RMSD) of the ligand, all of which are indicative of binding stability nih.gov.

Virtual Screening Workflows Based on Pharmacophore Models

Virtual screening workflows, often leveraging pharmacophore models, are computational drug discovery approaches used to search large databases of chemical compounds for potential hits that are likely to bind to a specific biological target figshare.comsci-hub.seresearchgate.net. Pharmacophore models abstract the key molecular features of a known ligand or a set of ligands that are essential for biological activity and interaction with the target site mdpi.com.

In the context of EVT-101 research, pharmacophore models derived from the binding characteristics of both ifenprodil and EVT-101 have been instrumental in virtual screening efforts to identify potential NMDAR antagonists figshare.comsci-hub.se. Given the distinct binding modes of ifenprodil and EVT-101 at the GluN1/GluN2B interface, pharmacophore models have been developed to capture the unique features of each binding site figshare.comsci-hub.se. A scalable virtual screening workflow combining these two pharmacophores has been successfully applied to screen libraries of FDA-approved drugs to identify novel NR2B-NMDAR antagonists figshare.comsci-hub.se.

Compounds identified through these virtual screening workflows are typically subjected to subsequent computational analyses, including molecular docking and MD simulations, to further validate their predicted binding affinity and stability before experimental testing figshare.comsci-hub.seresearchgate.net.

X-ray Crystallography and Structural Biology of NMDAR-Ligand Complexes

X-ray crystallography is a powerful biophysical technique that provides high-resolution three-dimensional structures of macromolecules and their complexes with ligands, offering direct visual evidence of binding interactions at the atomic level rcsb.orgnih.govresearchgate.netmdpi.comnih.govphcogres.comffi.no. Structural studies using X-ray crystallography have been crucial in understanding the precise interaction of EVT-101 with the NMDAR.

Historically, structural studies of NMDARs using X-ray crystallography initially focused on isolated extracellular domains due to technical challenges in obtaining full-length receptor structures nih.gov. The determination of structures of the GluN1/GluN2B ATDs in complex with ligands like ifenprodil and EVT-101 has been instrumental in defining compound binding modes rcsb.orgnih.govnih.gov.

Protein Expression and Purification Methodologies for Structural Studies

The success of structural studies such as X-ray crystallography hinges on the availability of sufficient quantities of high-quality, properly folded protein nih.govffi.nonih.govthermofisher.comucla.edu. Therefore, protein expression and purification methodologies are critical upstream steps in the process of determining the three-dimensional structure of NMDAR complexes with ligands like EVT-101.

Established protocols exist for the expression, purification, and crystallization of NMDAR extracellular domains, including the GluN1/GluN2B ATD heterodimer nih.gov. These methodologies typically involve recombinant protein expression, where the genetic sequence encoding the target protein domains is introduced into a suitable host system for protein production thermofisher.comucla.edu. The choice of expression system is influenced by factors such as the complexity of the protein and the required yield thermofisher.com.

Following expression, purification techniques are employed to isolate the target protein from other cellular components thermofisher.comucla.edu. These techniques often include various chromatography steps that separate proteins based on properties like size, charge, or affinity thermofisher.com. The purified protein is then used for crystallization trials to obtain diffraction-quality crystals necessary for X-ray analysis nih.gov.

Specific details regarding the expression and purification of the GluN1/GluN2B ATD dimer used for co-crystallization with EVT-101 have been documented nih.gov. These protocols are frequently based on previously optimized methods for other NMDAR extracellular domains nih.govnih.gov. The successful execution of these protein expression and purification methodologies is paramount for obtaining the structural data required to understand the precise binding interactions of ligands such as EVT-101.

Advanced Research Methodologies Applied to Evt 101 Free Base Investigation

In Vitro Autoradiography and Radioligand Displacement Assays

In vitro autoradiography and radioligand displacement assays have been employed to assess the binding characteristics of compounds, including EVT-101, to specific receptors like the GluN2B subunit of the NMDA receptor. This technique involves incubating tissue sections, such as rat or human post-mortem brain slices, with a radiolabeled ligand that binds to the receptor of interest. snmjournals.orgresearchgate.netsnmjournals.orgethz.chuniba.itsnmjournals.org The binding of the radioligand is then visualized and quantified using imaging plates or readers. snmjournals.org

Displacement assays are performed by co-incubating the tissue sections with the radiolabeled ligand and varying concentrations of a test compound, such as EVT-101. snmjournals.orgsnmjournals.orgethz.chsnmjournals.org If the test compound binds to the same receptor, it will displace the radiolabeled ligand, leading to a reduction in the observed radioactivity. snmjournals.orgsnmjournals.orgethz.ch This allows researchers to determine the binding affinity and specificity of the test compound. Studies have shown that EVT-101 can displace the binding of GluN2B-specific radioligands in these assays, confirming its interaction with the GluN2B subunit. snmjournals.orgsnmjournals.orgethz.chsnmjournals.org For example, in one study using (R)-11C-Me-NB1 as the radioligand, EVT-101 was shown to displace its binding in rat brain slices. snmjournals.orgsnmjournals.org Another study using [18F]OF-NB1 also demonstrated displacement by EVT-101 in rat brain sections, further supporting its specificity for the GluN2B subunit. ethz.chsnmjournals.org

Preclinical Positron Emission Tomography (PET) Imaging for Receptor Occupancy and Distribution Studies

Preclinical Positron Emission Tomography (PET) imaging is a powerful technique used to visualize and quantify the distribution and target engagement of compounds in living subjects. ontosight.aitargetmol.comnih.govresearchgate.net In the context of EVT-101 and other GluN2B antagonists, PET imaging with selective radioligands allows for the assessment of receptor occupancy and tissue distribution in the brain. nih.govresearchgate.net

Receptor occupancy studies using PET involve administering a radiolabeled ligand that binds to the target receptor and then administering the test compound (e.g., EVT-101) at different doses. nih.govresearchgate.net By measuring the reduction in radioligand binding in the presence of the test compound, researchers can determine the extent to which the compound occupies the receptors. nih.govresearchgate.net This provides valuable information about the compound's pharmacodynamics and helps establish the relationship between dose and target engagement in vivo. While direct PET studies specifically detailing EVT-101's receptor occupancy via this method were not prominently found in the search results, studies on other GluN2B antagonists like CP101,606 using radioligands such as (R)-11C-Me-NB1 and (R)-18F-OF-Me-NB1 demonstrate the application of this methodology for assessing GluN2B receptor occupancy in preclinical models. nih.govresearchgate.net These studies show dose-dependent reduction of radioligand binding with increasing doses of the antagonist, allowing for the calculation of receptor occupancy. nih.govresearchgate.net

PET imaging also provides information on the distribution of the radiolabeled compound throughout the brain and other tissues, offering insights into its pharmacokinetic properties, such as brain penetration and regional uptake. nih.govresearchgate.net

Functional Neuroimaging Techniques (e.g., fMRI) in Preclinical Neurophysiology

Functional neuroimaging techniques, such as functional Magnetic Resonance Imaging (fMRI), are utilized in preclinical research to investigate the effects of compounds like EVT-101 on brain activity and function. wikipedia.orgevotec.comfrontiersin.orgontosight.aibiospace.comwikipedia.orgclinicaltrialsregister.euwikipedia.orgnih.gov fMRI measures brain activity by detecting changes in blood flow, which are coupled with neuronal activation. wikipedia.orgwikipedia.orgwikipedia.orgnih.govneurocaregroup.commdpi.com

fMRI allows for the assessment of changes in local cerebral blood flow, which serves as an indirect measure of neuronal activation or deactivation in specific brain regions. wikipedia.orgevotec.comfrontiersin.orgontosight.aibiospace.comwikipedia.orgwikipedia.orgnih.govneurocaregroup.commdpi.comfiercebiotech.comnih.gov By comparing brain activity during different tasks or under the influence of a compound versus a placebo, researchers can identify which brain areas are affected. biospace.comfiercebiotech.com

In a study involving healthy subjects, fMRI was used to explore the effects of EVT-101 on brain function. biospace.comfiercebiotech.com The study investigated changes in local cerebral blood flow, reflecting neuronal activation or deactivation, during the performance of cognitive tasks, as well as baseline regional cerebral blood flow. biospace.comfiercebiotech.com Analysis of basal regional cerebral blood flow indicated a selective increase in blood flow in a specific cortical region known to be rich in NMDA receptors and considered relevant for conditions like pain and depression. fiercebiotech.com Basal blood flow in other brain areas remained unaffected. fiercebiotech.com These findings demonstrated that EVT-101 could modulate brain function as assessed by changes in cerebral blood flow. fiercebiotech.com

Functional neuroimaging, including fMRI, is also used to investigate the effects of drugs on brain networks and the activity related to cognitive tasks. evotec.comfrontiersin.orgontosight.aibiospace.comwikipedia.orgnih.govfiercebiotech.comnih.govfrontiersin.orgiapsych.com The brain operates as a complex system of interconnected networks, and disruptions in these networks are implicated in various neurological and psychiatric disorders. frontiersin.orgfrontiersin.orgiapsych.com

Studies using fMRI have explored how EVT-101 modulates the activity of specific brain regions during the performance of cognitive tasks. evotec.combiospace.comfiercebiotech.com In the study with healthy subjects mentioned earlier, while there was no evidence of acute improvement in cognitive function in these subjects who were already performing optimally, the activity of several brain regions involved in memory retrieval networks was selectively modified during the performance of certain tasks, as assessed by changes in local cerebral blood flow. biospace.comfiercebiotech.com These results suggest that EVT-101 can influence the activity within brain networks relevant to cognitive processes. biospace.comfiercebiotech.com Understanding how a compound affects these networks can provide insights into its potential therapeutic mechanisms. frontiersin.orgiapsych.com

Translational Research Perspectives for Evt 101 Free Base

Bridging Preclinical Findings to Potential Therapeutic Applications

Preclinical studies of EVT-101 free base have demonstrated promising pharmacological properties, supporting its investigation for various therapeutic applications. Research indicates that EVT-101 is a highly potent and selective antagonist of NR2B subunit-containing NMDA receptors. sigmaaldrich.comevotec.com In vitro studies have shown potent inhibition of current induction by glutamate (B1630785) and glycine (B1666218) in cells expressing rat GluN1-1a/mouse GluN2B subunits, with an IC50 of 12 nM. sigmaaldrich.com Binding studies using rat brain membranes revealed an IC50 of 17 nM against 5 nM Ro 25-6981 for binding to the NR2B subunit. sigmaaldrich.com

Preclinical evidence also suggests that EVT-101 possesses good oral bioavailability and favorable in vivo pharmacokinetics. evotec.comsec.gov These characteristics are important for developing an orally active therapeutic option, which is desirable compared to parenteral administration required for some other NMDA receptor modulators like ketamine. evotec.comevotec.com

Based on these preclinical findings, EVT-101 was advanced into clinical development for several potential indications. It was investigated for the treatment of major depressive disorder, particularly treatment-resistant depression. wikipedia.orgpatsnap.comevotec.comevotec.comfrontiersin.orgontosight.ai The rationale for this application stems from the involvement of NMDA receptors in the pathology of depression and the potential for NR2B-selective antagonists to offer an alternative mechanism for patients not responding to conventional antidepressants. evotec.comevotec.com EVT-101 reached Phase 2 clinical trials for major depressive disorder, although its development in this indication was later discontinued. wikipedia.orgpatsnap.comevotec.comfrontiersin.org

Preclinical Data Highlights for this compound

| Study Type | Target | Finding | Value | Reference |

|---|---|---|---|---|

| In vitro Electrophysiology | GluN1-1a/mouse GluN2B | Inhibition of Glu/Gly-induced current (IC50) | 12 nM | sigmaaldrich.com |

| In vitro Binding | Rat brain membrane (NR2B) | Inhibition of [3H]MK-801 binding (IC50 vs 5 nM Ro 25-6981) | 17 nM | sigmaaldrich.com |

These preclinical data points underscored the potency and selectivity of EVT-101 for the NR2B subunit, supporting its progression to human studies to evaluate its potential therapeutic effects.

Contributions to the Understanding of NMDAR Biology and Pathology

Research involving this compound has contributed to a deeper understanding of NMDAR biology, particularly the role of the GluN2B subunit and the mechanisms of allosteric modulation. As a selective NR2B antagonist, EVT-101 provided a tool to probe the specific functions and contributions of GluN2B-containing receptors in various physiological and pathological processes. patsnap.comsigmaaldrich.commdpi.comfrontiersin.orgmdpi.comnih.gov

Studies investigating the binding mode of EVT-101 have revealed important insights into the structural basis of NR2B selectivity. X-ray crystallography studies have shown that EVT-101 binds at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits, the same general region as other NR2B-selective antagonists like ifenprodil (B1662929). sigmaaldrich.comresearchgate.netnih.gov However, crucially, EVT-101 adopts a distinctly different binding mode within this interface, occupying a separate subcavity and engaging in unique receptor interactions compared to ifenprodil. researchgate.netnih.gov This finding highlights the complexity and diversity of allosteric binding sites on the NMDA receptor and suggests that different structural classes of NR2B antagonists can achieve selectivity through distinct molecular interactions. researchgate.netnih.gov Mutagenesis experiments have further validated the physiological relevance of this novel binding site. nih.gov

This structural work, partly conducted using EVT-101, has broadened the understanding of the allosteric landscape of NMDARs and provides a structural framework for the design of future GluN2B antagonists with potentially tailored pharmacological profiles. researchgate.netnih.gov

Utility of this compound as a Pharmacological Tool Compound in Neurobiology

This compound has served as a valuable pharmacological tool compound in neurobiology research due to its potent and selective antagonism of the NR2B subunit of the NMDA receptor. cenmed.compatsnap.comfrontiersin.org Its selectivity allows researchers to isolate and study the functional consequences of blocking GluN2B-containing receptors, helping to elucidate their specific roles in complex neural circuits and behaviors.

As a tool compound, EVT-101 has been utilized in various experimental settings, including in vitro electrophysiology, binding assays, and in vivo behavioral and neuroimaging studies. sigmaaldrich.comevotec.comresearchgate.netsec.govnih.govbiospace.comfiercebiotech.com Its ability to selectively inhibit GluN2B activity has been instrumental in dissecting the contributions of this subunit to synaptic plasticity mechanisms, neuronal excitability, and neurotransmitter release.

Studies employing EVT-101 have provided evidence for the involvement of NR2B receptors in processes relevant to learning, memory, and mood regulation. evotec.comsec.govdrugbank.combiospace.comfiercebiotech.com For instance, functional magnetic resonance imaging (fMRI) studies in humans have shown that EVT-101 can modulate activity in specific brain regions known to be involved in memory retrieval and relevant to conditions like Alzheimer's disease and depression. evotec.combiospace.comfiercebiotech.com These studies highlight the utility of EVT-101 in probing the functional connectivity and activity of neural networks influenced by NR2B receptors in the living brain.

The distinct binding mode of EVT-101, as revealed by crystallography, further enhances its value as a tool by providing a point of comparison with other NR2B antagonists. researchgate.netnih.gov This allows researchers to investigate whether different modes of allosteric inhibition at the GluN1/GluN2B interface lead to differential downstream effects on receptor function or cellular signaling.

Future Directions and Unanswered Research Questions

Further Elucidation of Detailed Molecular Mechanisms and Receptor Subtype Specificity

While EVT-101 is known to be a selective negative allosteric modulator of the NMDA receptor, binding preferentially to the NR2B subunit, the precise molecular dynamics of this interaction warrant further investigation. acs.orgmdpi.com Future research should aim to provide a more granular understanding of the conformational changes induced by EVT-101 binding and how these changes translate to the inhibition of channel opening probability. acs.orgmdpi.com

X-ray crystallography studies have revealed that EVT-101 binds at the interface of the GluN1 and GluN2B N-terminal domains (NTDs), but in a distinct pocket compared to the classical NR2B antagonist ifenprodil (B1662929). This novel binding mode presents an opportunity to dissect the specific amino acid residues crucial for its unique pharmacological profile. Further site-directed mutagenesis studies could pinpoint the key interactions that determine EVT-101's affinity and modulatory effects.

A deeper understanding of its receptor subtype specificity is also a critical avenue for future research. While primarily targeting NR2B, the extent of its interaction with other NMDA receptor subunits (NR2A, NR2C, NR2D) at varying concentrations needs to be comprehensively characterized. This will be crucial in predicting its physiological effects and potential side-effect profile.

| Research Question | Potential Methodologies | Desired Outcome |

| What are the precise conformational changes in the NMDA receptor induced by EVT-101 binding? | Cryo-electron microscopy (Cryo-EM), Molecular dynamics simulations | A dynamic, high-resolution model of the EVT-101-NMDA receptor interaction. |

| Which specific amino acid residues are critical for EVT-101's binding and allosteric modulation? | Site-directed mutagenesis, Alanine scanning mutagenesis | Identification of the molecular determinants of EVT-101's potency and selectivity. |

| What is the complete subtype specificity profile of EVT-101 across all major NMDA receptor subunits? | Electrophysiological recordings from cells expressing different NMDA receptor subunit combinations | A comprehensive understanding of EVT-101's selectivity and potential for off-target NMDA receptor modulation. |

Investigation of Potential Beyond NR2B Antagonism

Current research has predominantly focused on the activity of EVT-101 as a selective NR2B antagonist. However, a thorough investigation into potential secondary pharmacological targets or alternative mechanisms of action is warranted. While no significant off-target effects have been reported to date, a comprehensive screening against a broad panel of receptors and enzymes would be valuable to confirm its selectivity.

Development of Advanced Preclinical Models for Disease Pathophysiology Research

The translation of preclinical findings to clinical efficacy is a significant challenge in drug development. The use of more sophisticated and disease-relevant preclinical models is crucial for better predicting the therapeutic potential of compounds like EVT-101. While traditional animal models, such as the forced swim test for depression, have been employed for NMDA receptor antagonists, there is a need to move towards models with greater construct and predictive validity. acs.org

For neurodevelopmental and psychiatric disorders, this could involve the use of human-induced pluripotent stem cells (hiPSCs) derived from patients. These cellular models can be used to create neuronal cultures or brain organoids that recapitulate aspects of human disease pathophysiology, allowing for the study of EVT-101's effects in a more clinically relevant context.

Furthermore, the development and use of animal models with specific genetic modifications, such as mice with humanized NMDA receptors or with specific mutations linked to neurological disorders, could provide more nuanced insights into how EVT-101 modulates receptor function in a disease state. For instance, studying the effects of EVT-101 in genetic models of inflammatory pain could help to elucidate its potential as an analgesic.

| Preclinical Model | Potential Application for EVT-101 Research | Expected Insights |

| Human-induced pluripotent stem cells (hiPSCs) from patients with neurological disorders | Testing the efficacy of EVT-101 in reversing cellular phenotypes associated with specific diseases. | Understanding the compound's potential in a human genetic context. |

| Genetically modified animal models (e.g., humanized receptors, disease-specific mutations) | Evaluating the in vivo efficacy and target engagement of EVT-101 in a more disease-relevant setting. | Improved prediction of clinical efficacy and side effects. |

| Advanced behavioral models (e.g., cognitive tasks in primates, complex social interaction paradigms) | Assessing the effects of EVT-101 on higher-order cognitive functions and social behaviors. | A more comprehensive understanding of the compound's neuropsychopharmacological profile. |

Exploration of Novel Chemical Scaffolds and Binding Sites for NMDAR Modulation

The discovery of EVT-101's unique binding site highlights the potential for identifying novel chemical scaffolds and allosteric sites on the NMDA receptor that can be targeted for therapeutic benefit. Future drug discovery efforts should continue to explore chemical diversity to identify compounds that modulate NMDA receptor function in novel ways.

This includes the search for both negative and positive allosteric modulators (NAMs and PAMs) that act at sites distinct from the agonist binding sites and the ion channel pore. The identification of PAMs, in particular, holds therapeutic promise for conditions associated with NMDA receptor hypofunction.

Furthermore, the exploration of modulators with greater subtype selectivity, for example, those targeting NR2A, NR2C, or NR2D subunits, could lead to the development of drugs with more refined therapeutic actions and fewer side effects. Structure-based drug design, aided by high-resolution structural information of the NMDA receptor in complex with various ligands, will be instrumental in this endeavor. The ultimate goal is to develop a diverse toolkit of NMDA receptor modulators that can be precisely tailored to treat specific neurological and psychiatric disorders.

Q & A

Q. What experimental design considerations are critical for initial pharmacological studies of EVT-101 free base?

Methodological Answer:

- Begin with in vitro assays to assess receptor binding affinity (e.g., NMDA receptor modulation) under controlled conditions (pH, temperature, solvent compatibility). Validate assays using positive/negative controls and replicate experiments to ensure reproducibility .

- For in vivo studies, employ dose-response curves and standardized animal models (e.g., rodent neuropathic pain models) with rigorous randomization and blinding protocols to minimize bias .

- Document all parameters (e.g., compound purity, solvent composition) in alignment with journal guidelines to enable replication .

Q. How should researchers validate the chemical identity and purity of this compound in early-stage studies?

Methodological Answer:

- Use orthogonal analytical techniques: nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation .

- Compare results with published spectral data or reference standards. For novel batches, include elemental analysis to verify composition .

Q. What are the best practices for managing and sharing research data on this compound?

Methodological Answer:

- Develop a data management plan (DMP) outlining storage formats, metadata standards, and access protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for datasets .

- For public repositories, ensure compliance with ethical and institutional policies. Label datasets with unique identifiers (e.g., DOI) and contextualize raw data with experimental conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical models?

Methodological Answer:

- Conduct a meta-analysis of published studies, stratifying results by model type (e.g., acute vs. chronic pain), dosage regimens, and outcome measures. Use statistical tools (e.g., funnel plots) to assess publication bias .

- Design cross-validation experiments using harmonized protocols (e.g., standardized pain assessment scales) to isolate variables contributing to discrepancies .

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, metabolomics) into mechanistic studies of this compound?

Methodological Answer:

- Apply systems biology approaches: network pharmacology to map EVT-101’s interactions with NMDA receptor subunits and downstream signaling pathways. Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways .

- Validate hypotheses with knockout/knockdown models or selective inhibitors to confirm pathway involvement .

Q. How should researchers address ethical and reproducibility challenges in long-term toxicity studies of this compound?

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for animal studies, including detailed reporting of sample sizes, exclusion criteria, and adverse events .

- Implement open-lab notebooks or pre-registered protocols to enhance transparency. Share raw histopathology and biochemical data via supplementary materials or repositories .

Q. What computational methods are suitable for predicting off-target interactions of this compound?

Methodological Answer:

- Use molecular docking simulations (e.g., AutoDock Vina) to screen against databases like ChEMBL or PubChem. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

- Apply machine learning models trained on pharmacokinetic data to prioritize high-risk targets for experimental validation .

Methodological Frameworks

Q. How to design a robust literature review framework for contextualizing this compound within NMDA receptor research?

Methodological Answer:

- Use systematic review protocols (PRISMA guidelines) with Boolean search strings targeting databases like PubMed, Scopus, and Embase. Include terms: "EVT-101," "NMDA antagonist," "neuropathic pain," and "pharmacokinetics" .

- Critically appraise sources using tools like AMSTAR-2 for meta-analyses and GRADE for evidence quality .

Q. What statistical approaches are recommended for analyzing dose-dependent neuroprotective effects of this compound?

Methodological Answer:

- Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .

- For longitudinal data, employ mixed-effects models to account for inter-individual variability and missing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.